Home > Products > Screening Compounds P14111 > 2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE
2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE - 274259-35-7

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

Catalog Number: EVT-1672099
CAS Number: 274259-35-7
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-(β-D-Xylofuranosyl)adenine

  • Compound Description: 9-(β-D-Xylofuranosyl)adenine is a nucleoside analogue that exhibits marked biological activity. []
  • Relevance: This compound shares the same adenine base as 2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine, differing in the sugar moiety where xylose replaces the 2-O-methyl-β-D-ribofuranose. []

9-(β-D-Xylofuranosyl)guanine

  • Compound Description: This compound is a xylofuranosyl nucleoside analogue with significant biological activity. []

1-(β-D-Xylofuranosyl)cytosine

  • Compound Description: This compound is a xylofuranosyl nucleoside analogue with notable biological activity. []
  • Relevance: Similar to 9-(β-D-Xylofuranosyl)guanine, this compound, despite differing in both the base and sugar components from 2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine, is grouped together with other D-xylofuranosyl analogues due to the systematic study on their biological properties. []

9-β-D-Xylofuranosyl-N6-methyladenine

  • Compound Description: This compound is a methylated derivative of xylofuranosyladenine. []
  • Relevance: This compound is structurally related to 2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine due to the presence of both a methylated adenine base and a modified ribofuranose sugar moiety, albeit with xylose instead of ribofuranose. []

2'-O-Methyl Derivative of 9-β-D-Xylofuranosyl-N6-methyladenine

  • Compound Description: This compound is a further derivatized version of xylofuranosyl-N6-methyladenine with an additional methyl group at the 2' position of the xylose sugar. []
  • Relevance: This compound exhibits further structural similarity to 2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine due to the presence of methyl groups on both the base and sugar moieties. This reinforces their connection within the broader group of modified purine nucleosides. []
Overview

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog characterized by its structural similarity to naturally occurring nucleosides. This compound has a molecular formula of C11_{11}H15_{15}N5_5O4_4 and a molecular weight of 281.27 g/mol. It is primarily studied for its potential applications in biochemistry and medicinal chemistry, particularly in the context of antiviral research and epigenetic modifications. The compound is synthesized through the methylation of 2-amino-9-(beta-D-ribofuranosyl)purine, which provides insights into its classification within nucleoside analogs .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine typically involves the following steps:

  1. Starting Material: The synthesis begins with 2-amino-9-(beta-D-ribofuranosyl)purine as the precursor.
  2. Methylation Reaction: The precursor is treated with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve the desired methylation at the 2-O position.
  3. Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for research applications .

Industrial Production

For large-scale production, methods are optimized for yield and purity, often incorporating advanced purification techniques to meet pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine features:

  • Purine Base: The purine ring system includes nitrogen atoms that contribute to its biological activity.
  • Ribofuranose Sugar: The sugar moiety is modified with a methoxy group at the 2-O position, enhancing stability and resistance to degradation.

The compound's structural attributes can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide detailed information about its conformation and molecular interactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine can undergo various chemical reactions:

  • Substitution Reactions: The amino group allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

  • Methylating Agents: Methyl iodide, dimethyl sulfate.
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

These reactions yield various methylated derivatives that may exhibit distinct biological activities .

Mechanism of Action

The mechanism of action for 2-amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine primarily involves its role as a nucleoside analog, which mimics natural nucleosides in cellular processes. Its incorporation into RNA or DNA can interfere with normal nucleic acid metabolism, potentially leading to antiviral effects against viruses such as hepatitis C. The specific interactions at the molecular level are still under investigation, but they highlight the compound's potential in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and organic solvents, which facilitates its use in various biochemical assays.

Chemical Properties

  • Stability: The methoxy modification enhances stability compared to unmodified nucleosides.
  • Reactivity: Exhibits reactivity typical of purine derivatives, including susceptibility to oxidation and substitution reactions.

These properties are crucial for its application in research and development within pharmaceutical contexts .

Applications

2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine has several significant applications:

  1. Chemistry: Utilized as a reagent for synthesizing adenine nucleotide analogs.
  2. Biology: Investigated for its role in epigenetic modifications involving adenine methylation.
  3. Medicine: Studied for antiviral properties against hepatitis C and other DNA viruses.
  4. Industry: Employed in the synthesis of other nucleoside analogs and pharmaceutical compounds.

These applications underscore the compound's versatility and importance in scientific research .

Introduction to Nucleoside Analog Research

Historical Context of Modified Purine Nucleosides

The development of nucleoside analogs represents a cornerstone of medicinal chemistry, driven by the need to target viral replication and cancer proliferation. Early breakthroughs emerged with arabinose-derived nucleosides like spongothymidine and spongouridine, isolated from the Caribbean sponge Tethya crypta in the 1950s [3]. These discoveries catalyzed the synthesis of clinically impactful analogs such as cytarabine (Ara-C) and vidarabine (Ara-A), which demonstrated potent anticancer and antiviral activities by disrupting DNA synthesis [3] [6]. The 1970s–1980s saw strategic advances with fluorine substitutions (e.g., gemcitabine), which stabilized the sugar puckering conformation to enhance enzyme recognition and metabolic stability [3] [6].

Purine analogs evolved beyond simple base or sugar modifications to include multifaceted alterations. For example:

  • 2-Amino-9-β-D-ribofuranosylpurine (parent compound of the title molecule) served as a scaffold for synthesizing fluorescent imidazo-purine derivatives via reactions with chloroacetaldehyde or malonaldehyde, albeit with moderate yields (14–20%) [2].
  • Methylation at the 2′-O position—exemplified by 2-amino-9-(2-O-methyl-β-D-ribofuranosyl)purine—aimed to improve metabolic stability by sterically blocking ribonucleases [1] [9].

Table 1: Key Milestones in Purine Nucleoside Analog Development

Year RangeClass of ModificationsRepresentative CompoundsTherapeutic Impact
1950sArabinose SugarsSpongothymidine, SpongouridineFoundation for antitumor nucleosides
1960sCytidine/Adenine ArabinosidesCytarabine (Ara-C), VidarabineFDA-approved anticancer/antiviral agents
1970s–1980sFluorinated SugarsGemcitabine, ClofarabineEnhanced enzymatic recognition & stability
1990s–PresentMultisite Modifications2′-O-methylated purine derivativesImproved nuclease resistance & target affinity

Nomenclature and Structural Classification of 2-Amino-9-(2-O-methyl-beta-D-ribofuranosyl)purine

Systematic Nomenclature

The compound’s name follows IUPAC conventions:

  • Parent Purine: 2-Aminopurine (indicating an amino group at C2 instead of the typical oxo/hydroxy group in guanine) [4] [7].
  • Sugar Moiety: β-D-ribofuranosyl (β-configuration at the anomeric carbon, D-ribose stereochemistry).
  • Modification: 2′-O-methylation (methyl ether at the 2′ oxygen of the ribose ring) [1].Alternative designations include 2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine and CAS Registry Number 274259-35-7 [1]. Its molecular formula is C₁₁H₁₅N₅O₄ (molar mass: 281.27 g/mol) [1].

Structural Features

  • Glycosidic Bond: β-N9-linkage between the anomeric carbon (C1′) of the ribose and N9 of 2-aminopurine, critical for mimicking natural nucleosides [4] [8].
  • Sugar Conformation: The 2′-O-methyl group forces the ribose into a C3′-endo (north) pucker, as confirmed by NMR studies. This conformation favors uptake by nucleoside transporters and recognition by kinases [3] [9].
  • Hydrogen Bonding: The exocyclic 2-amino group acts as a hydrogen bond donor, altering base-pairing versus adenine/guanine. This may facilitate misincorporation into nucleic acids or binding to purinergic receptors [4] [7].

Table 2: Structural Comparison of Related Purine Nucleosides

Compound NameCAS NumberMolecular FormulaSugar ModificationBase Modification
2-Amino-9-(2-O-methyl-β-D-ribofuranosyl)purine274259-35-7C₁₁H₁₅N₅O₄2′-O-methyl2-Aminopurine
2-Amino-9-β-D-ribofuranosylpurine4546-54-7C₁₀H₁₃N₅O₄None2-Aminopurine
Vidarabine (Ara-A)5536-17-4C₁₀H₁₃N₅O₄2′-ArabinoseAdenine
Gemcitabine95058-81-4C₉H₁₁F₂N₃O₄2′,2′-Difluoro-2′-deoxyCytosine

**2′-O-methylation** shifts the pseudorotation angle to C3′-endo (north), reducing conformational flexibility. This contrasts with unmodified ribose, which equilibrates between C2′-endo (south) and C3′-endo states. The locked north conformation enhances:

  • Resistance to phosphorylases (e.g., purine nucleoside phosphorylase)
  • Affinity for viral polymerases reliant on C3′-endo substrates

Biological Implications of Structure

The 2′-O-methyl group confers metabolic stability by hindering degradation by adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) [9]. Additionally, the 2-aminopurine base allows for altered base-pairing (e.g., with cytosine or thymine), potentially inducing mutagenesis in viral genomes or inhibiting DNA repair enzymes [2] [7]. These properties align it with "classical" nucleoside analogs that act via chain termination or impaired nucleic acid processing [6] [9].

Properties

CAS Number

274259-35-7

Product Name

2-AMINO-9-(2-O-METHYL-beta-D-RIBOFURANOSYL)PURINE

IUPAC Name

(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-8-7(18)6(3-17)20-10(8)16-4-14-5-2-13-11(12)15-9(5)16/h2,4,6-8,10,17-18H,3H2,1H3,(H2,12,13,15)/t6-,7-,8-,10-/m1/s1

InChI Key

UQKXGJSZRSHLBF-FDDDBJFASA-N

SMILES

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.